
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is an organic compound with the molecular formula C7H7Cl3O2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a trichloroethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione can be synthesized through the reaction of 2,4-pentanedione with trichloroacetaldehyde in the presence of a base. The reaction typically involves the following steps:
Mixing: 2,4-pentanedione and trichloroacetaldehyde are mixed in a suitable solvent, such as ethanol.
Addition of Base: A base, such as sodium hydroxide, is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of the desired product.
Isolation: The product is isolated through filtration or extraction and purified using techniques like recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated or dechlorinated form.
Substitution: The trichloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Dechlorinated derivatives.
Substitution: Compounds with new functional groups replacing the trichloroethylidene group.
Applications De Recherche Scientifique
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trichloroethylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: The parent compound, lacking the trichloroethylidene group.
3-Benzylidene-2,4-pentanedione: A similar compound with a benzylidene group instead of trichloroethylidene.
3-Chloro-2,4-pentanedione: A related compound with a single chlorine atom.
Uniqueness
3-(2,2,2-Trichloroethylidene)pentane-2,4-dione is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
105261-28-7 |
|---|---|
Formule moléculaire |
C7H7Cl3O2 |
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
3-(2,2,2-trichloroethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C7H7Cl3O2/c1-4(11)6(5(2)12)3-7(8,9)10/h3H,1-2H3 |
Clé InChI |
PFCKYUKPXJGARH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC(Cl)(Cl)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


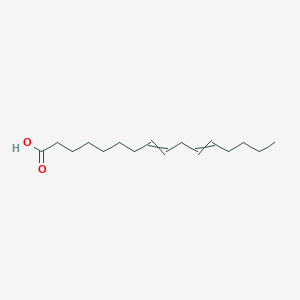
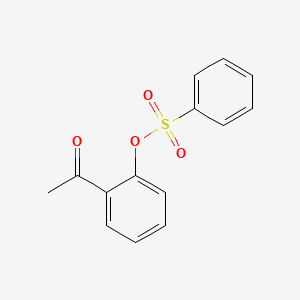
![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
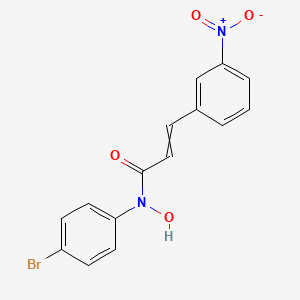
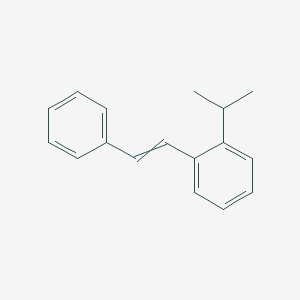
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
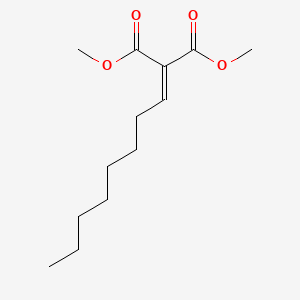
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
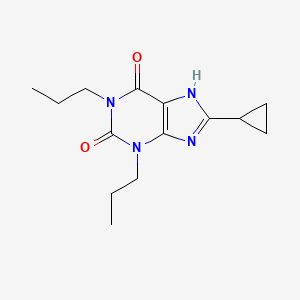
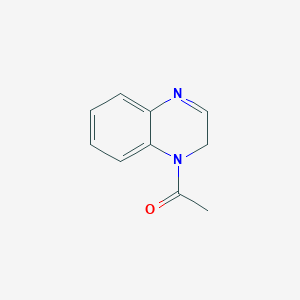
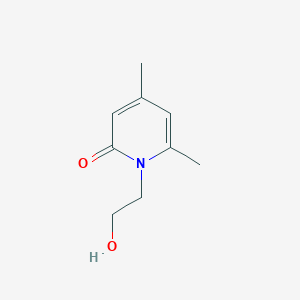
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
